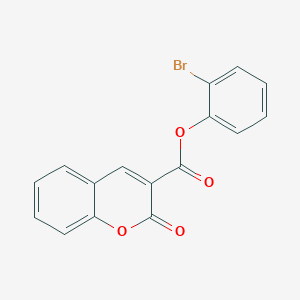

2-bromophenyl 2-oxo-2H-chromene-3-carboxylate

Description

The exact mass of the compound this compound is 343.96842 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO4/c17-12-6-2-4-8-14(12)21-16(19)11-9-10-5-1-3-7-13(10)20-15(11)18/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKMLRRNZKPDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Bromophenyl 2 Oxo 2h Chromene 3 Carboxylate

Established Synthetic Pathways to Chromene-3-carboxylate Scaffolds

The synthesis of the 2-oxo-2H-chromene (coumarin) core is a well-established area of organic chemistry. Several named reactions can be employed to construct this bicyclic system, with the Knoevenagel condensation being one of the most direct and widely used methods for generating coumarin-3-carboxylates. researchgate.netmdpi.com

This classical approach involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as diethyl malonate or ethyl cyanoacetate, in the presence of a weak base like piperidine. mdpi.comthepharmajournal.com The reaction proceeds through an initial condensation to form a benzylidene intermediate, which then undergoes an intramolecular cyclization via conjugate addition, followed by dehydration to yield the stable aromatic chromene ring system. When diethyl malonate is used, the product is an ethyl 2-oxo-2H-chromene-3-carboxylate. mdpi.comresearchgate.net This ester can then be hydrolyzed to the corresponding coumarin-3-carboxylic acid, which serves as the immediate precursor for the title compound. researchgate.net

Other notable methods for synthesizing the chromone (B188151) scaffold, a related structure, include the tandem deprotection-cyclization of 1,1-diacylcyclopropanes and palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes. asianpubs.org While these methods typically yield chromones (4-oxo-4H-chromene), variations can be adapted for the synthesis of coumarin (B35378) scaffolds. For instance, alcohol-mediated reactions between 4-hydroxycoumarins and β-nitroalkenes can lead to 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives, showcasing the versatility of coumarin chemistry. researchgate.netorganic-chemistry.org

Detailed Synthetic Procedures for 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate

The direct synthesis of this compound is achieved through the esterification of coumarin-3-carboxylic acid with 2-bromophenol (B46759). A highly effective method for this transformation is the DCC coupling reaction, which utilizes a carbodiimide (B86325) to activate the carboxylic acid for nucleophilic attack by the phenol. nih.gov

A representative synthetic protocol involves dissolving coumarin-3-carboxylic acid and 2-bromophenol in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂). A catalytic amount of N,N'-dimethylaminopyridine (DMAP) is added to this solution, followed by the dropwise addition of a solution of dicyclohexylcarbodiimide (B1669883) (DCC) in the same solvent. The reaction mixture is stirred at room temperature for an extended period, typically 24 hours, to ensure completion. nih.gov The primary byproduct, dicyclohexylurea (DCU), is insoluble in the reaction medium and can be removed by filtration. The final product is then isolated from the filtrate after concentration and purification, commonly by column chromatography on silica (B1680970) gel. nih.gov

Table 1: Representative Synthetic Procedure for Phenyl 2-oxo-2H-chromene-3-carboxylates

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Coumarin-3-carboxylic acid (1.0 mmol) | Acid precursor |

| 2 | Substituted Phenol (e.g., 2-bromophenol) (1.0 mmol) | Nucleophile |

| 3 | Anhydrous Dichloromethane (CH₂Cl₂) | Solvent |

| 4 | N,N-dimethylaminopyridine (DMAP) (catalytic) | Catalyst |

| 5 | Dicyclohexylcarbodiimide (DCC) in CH₂Cl₂ | Coupling agent |

| 6 | Stirring at room temperature for 24 h | Reaction duration |

| 7 | Filtration | Removal of dicyclohexylurea byproduct |

This table is based on the methodology reported for a similar compound. nih.gov

The efficiency of the synthesis of chromene carboxylates can be significantly influenced by reaction parameters. In the context of DCC-mediated esterification, the reaction is typically conducted at room temperature to prevent side reactions and decomposition of the activated species. nih.gov The choice of solvent is critical; anhydrous aprotic solvents like dichloromethane are ideal as they effectively dissolve the reactants without interfering with the reaction mechanism. nih.gov The reaction duration of 24 hours is often sufficient for achieving a high yield, though this can be monitored using thin-layer chromatography (TLC). nih.gov

For the synthesis of the precursor, chromone-2-carboxylic acids, microwave-assisted processes have been shown to dramatically improve yields and reduce reaction times. nih.gov By optimizing parameters such as the base (e.g., sodium methoxide), solvent (e.g., dioxane), temperature (120 °C), and duration (20 minutes), the yield of 6-bromochromone-2-carboxylic acid was improved to 87%. nih.gov These principles of optimization, particularly the use of microwave irradiation, could potentially be applied to accelerate the Knoevenagel condensation step in the synthesis of the coumarin-3-carboxylic acid precursor.

In the esterification step, the catalytic system plays a pivotal role. The combination of DCC and DMAP is a classic and highly efficient system for forming ester bonds from carboxylic acids and alcohols or phenols. nih.gov

Dicyclohexylcarbodiimide (DCC): DCC acts as a dehydrating or coupling agent. It activates the carboxyl group of coumarin-3-carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack.

N,N-dimethylaminopyridine (DMAP): DMAP serves as a superior acylation catalyst. It reacts with the O-acylisourea intermediate (or an anhydride (B1165640) formed in situ) to generate a more reactive N-acylpyridinium salt. The 2-bromophenol then attacks this highly electrophilic intermediate, leading to the formation of the desired ester and the regeneration of the DMAP catalyst. The use of DMAP significantly accelerates the rate of esterification, especially with sterically hindered alcohols or phenols. nih.gov

The efficacy of this dual system is demonstrated by its ability to drive the reaction to completion under mild conditions, producing high yields of the target ester. nih.gov

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the synthesis of chromene derivatives, several green chemistry approaches have been explored. For the multicomponent reactions that form the chromene scaffold, heterogeneous catalysts like nano powder of natural clinoptilolite (CP) zeolite have been successfully employed. psu.edu These reactions can be conducted in aqueous media, reducing the reliance on volatile organic solvents. The zeolite catalyst is inexpensive, reusable, and environmentally friendly. psu.edu

Another green approach involves solvent-free reaction conditions. For example, the reaction of 3-acetyl coumarins with ethyl-2-cyano-3,3-bis(methyl thio)acrylate has been achieved by constant grinding at room temperature in the presence of aqueous potassium hydroxide, offering high yields and short reaction times. thepharmajournal.com Such methodologies could be adapted for the Knoevenagel condensation step in the synthesis of the coumarin-3-carboxylic acid precursor, thereby minimizing solvent waste and energy consumption.

Table 2: Comparison of Synthetic Approaches

| Approach | Catalyst/Medium | Key Advantages | Relevant Step |

|---|---|---|---|

| Classical Synthesis | Piperidine / Ethanol (B145695) | Well-established, good yields | Scaffold Formation |

| DCC/DMAP Coupling | DCC, DMAP / Dichloromethane | High efficiency for esterification, mild conditions | Final Esterification |

| Microwave-Assisted | Base / Dioxane | Rapid reaction times, improved yields | Precursor Synthesis |

| Green Synthesis | Nanozeolite / Water | Reusable catalyst, environmentally benign solvent | Scaffold Formation |

Strategies for Structural Derivatization of this compound

The this compound molecule offers several sites for structural modification, allowing for the generation of a library of derivatives. The primary points for derivatization are the ester linkage, the bromophenyl ring, and the coumarin core itself.

The ester group at the C3 position is a versatile handle for a wide range of chemical transformations. It can be readily converted into other functional groups, serving as a gateway to new derivatives.

Amidation: The ester can be converted to an amide by reaction with various primary or secondary amines. For instance, reacting ethyl 2-oxo-2H-chromene-3-carboxylate with amines in refluxing ethanol yields the corresponding N-substituted 2-oxo-2H-chromene-3-carboxamides. mdpi.com

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) can transform the ester into a carbohydrazide (B1668358) (2-oxo-2H-chromene-3-carbohydrazide). researchgate.netnih.gov This hydrazide is a valuable intermediate itself.

Heterocycle Formation: The carbohydrazide can be used to construct various five-membered heterocyclic rings. For example, it can be cyclized into a 1,3,4-oxadiazole (B1194373) ring. researchgate.net This oxadiazole can then be further functionalized, such as by condensation with aldehydes to form Schiff bases, which can then be cyclized with thioglycolic acid to yield thiazolidinone derivatives. researchgate.net

These transformations highlight how the C3-carboxylate function acts as a linchpin for extensive structural diversification, enabling the synthesis of complex hybrid molecules that append other pharmacologically relevant moieties to the coumarin scaffold. researchgate.netresearchgate.net

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound typically begins with the preparation of 2-oxo-2H-chromene-3-carboxylic acid. This key intermediate can be synthesized through various condensation reactions, such as the Knoevenagel condensation of a salicylaldehyde derivative with a malonic acid equivalent.

Once the 2-oxo-2H-chromene-3-carboxylic acid is obtained, it can be converted to its corresponding acyl chloride, which is a highly reactive intermediate. This acyl chloride can then be reacted with a variety of substituted phenols or alcohols to yield a diverse range of esters. For instance, the reaction of 2-oxo-2H-chromene-3-acyl chloride with menthol (B31143) has been used to synthesize menthyl 2-oxo-2H-chromene-3-carboxylate. nih.gov

Alternatively, direct esterification of the carboxylic acid with phenols can be achieved using coupling agents. A common method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of a base like N,N-dimethylaminopyrimidine (DMAP). This approach has been successfully employed to synthesize a series of substituted phenyl 2-oxo-2H-chromene-3-carboxylates. For example, reacting 2-oxo-2H-chromene-3-carboxylic acid with 4-(octyloxy)phenol (B1583347) using DCC and DMAP in dichloromethane yields 4-(octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate. nih.gov Similarly, 4-methoxyphenyl (B3050149) 2-oxo-2H-chromene-3-carboxylate has been synthesized using this methodology. nih.gov

These methods allow for the systematic variation of the phenyl ester portion of the molecule, enabling the exploration of structure-activity relationships. By employing different substituted phenols, a wide array of analogues with diverse electronic and steric properties can be generated.

| Analogue/Homologue | Substituted Phenol/Alcohol Reactant | Coupling Agent/Method | Reference |

|---|---|---|---|

| 4-(Octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate | 4-(Octyloxy)phenol | DCC, DMAP | nih.gov |

| 4-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate | 4-Methoxyphenol | DCC, DMAP | nih.gov |

| Menthyl 2-oxo-2H-chromene-3-carboxylate | Menthol | Acyl chloride | nih.gov |

Multi-component Reaction Approaches for Novel Chromene-3-carboxylate Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and offer a streamlined approach to generating libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of novel chromene-3-carboxylate derivatives and related structures.

One common MCR approach involves the reaction of a salicylaldehyde, an active methylene compound, and a third component. For instance, a one-pot, three-component reaction of salicylaldehydes, substituted acetoacetanilides, and indoles, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), has been used to synthesize 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives. rsc.org This reaction proceeds through a Knoevenagel condensation followed by a nucleophilic substitution.

Another example is the three-component reaction of salicylaldehyde, malononitrile, and a ketone, which can be catalyzed by magnesium oxide. wisdomlib.org Furthermore, the reaction of salicylaldehyde, malononitrile, and diethyl or triethyl phosphite (B83602) has been studied to produce (2-amino-3-cyano-4H-chromen-4-yl)phosphonate derivatives. researchgate.net

These MCRs provide efficient pathways to novel chromene derivatives with a variety of substituents at different positions of the chromene scaffold. While not always directly yielding chromene-3-carboxylates, the resulting products can often be further modified to introduce the desired carboxylate functionality. The versatility of MCRs allows for the rapid generation of diverse molecular architectures for further investigation.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Salicylaldehydes | Substituted acetoacetanilides | Indoles | DABCO, Methanol, RT | 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamides | rsc.org |

| Salicylaldehyde | Malononitrile | Ketone | MgO, DMF, Reflux | Functionalized chromenes | wisdomlib.org |

| Salicylaldehyde | Malononitrile | Diethyl phosphite | PMDTA, 60°C | (2-Amino-3-cyano-4H-chromen-4-yl)phosphonates | researchgate.net |

| Aromatic aldehyde | Active methylene reagent | Another active methylene reagent | DABCO | Functionalized chromenes | jcsp.org.pk |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromophenyl 2 Oxo 2h Chromene 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of molecules in solution. High-resolution 1D and 2D NMR techniques would be employed to provide a complete assignment of all proton (¹H) and carbon (¹³C) signals and to elucidate the conformational and dynamic features of the molecule.

High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

For a compound like 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the coumarin (B35378) and bromophenyl rings. The ¹³C NMR spectrum would identify the chemical shifts of all carbon atoms, including the distinct signals for the carbonyl carbons of the lactone and the ester groups.

To establish connectivity, 2D NMR experiments are vital:

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the coumarin and bromophenyl moieties through the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to understanding the molecule's preferred conformation and the relative orientation of the two ring systems.

Elucidation of Rotational Isomers and Dynamic Structural Features

The ester linkage between the coumarin and bromophenyl rings allows for rotation, potentially leading to different rotational isomers (rotamers). Variable-temperature NMR studies could provide insight into the energy barriers for this rotation and identify the most stable conformation in solution. NOESY data would be particularly important in this context, as through-space correlations would help define the orientation of the bromophenyl ring relative to the coumarin core.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

For the related compound, 4-bromophenyl 2-oxo-2H-chromene-3-carboxylate, X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group P21/n. nih.gov

Analysis of Dihedral Angles and Planarity of Molecular Moieties

In the solid state, the coumarin ring system of the 4-bromo isomer is nearly planar. nih.gov A key structural parameter is the dihedral angle between the plane of the coumarin ring system and the plane of the bromobenzene (B47551) ring. For the 4-bromophenyl isomer, this angle is 25.85 (10)°. nih.gov This twist away from coplanarity is a common feature in such bicyclic systems. Torsion angles involving the ester linkage, such as O3—C10—O4—C11 and C12—C11—O4—C10, are also determined, providing a precise description of the linker's conformation. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₉BrO₄ |

| Formula Weight | 345.14 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 16.0782 (10) |

| b (Å) | 7.2618 (4) |

| c (Å) | 12.7396 (8) |

| β (°) | 113.311 (4) |

| Volume (ų) | 1366.01 (15) |

| Z | 4 |

| Dihedral Angle (Coumarin/Bromobenzene) | 25.85 (10)° |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π–π Stacking) within the Crystal Lattice

The way molecules pack in a crystal is determined by intermolecular forces. In the crystal structure of the 4-bromo isomer, molecules are linked by C—H⋯O hydrogen bonds. nih.gov Furthermore, the crystal packing is stabilized by π–π stacking interactions between the aromatic rings of neighboring molecules, with centroid-centroid distances ranging from 3.7254 (15) to 3.7716 (16) Å. nih.gov These interactions create a two-dimensional network, influencing the material's solid-state properties. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Bonding Analysis

Vibrational spectroscopy techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectra would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the lactone and the ester groups. These typically appear in the region of 1700-1750 cm⁻¹. Other characteristic peaks would include C=C stretching vibrations from the aromatic rings and C-O stretching vibrations from the ester and ether linkages within the coumarin core.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a critical analytical technique for the unambiguous confirmation of a synthesized compound's elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the differentiation between molecules with the same nominal mass but different elemental formulas. However, specific experimental HRMS data for this compound, including the calculated versus experimentally found m/z values, have not been reported.

In the absence of experimental data for the target molecule, a predictive analysis based on the fragmentation of similar coumarin structures can be outlined. The fragmentation of coumarin esters is typically initiated by ionization, leading to a molecular ion peak (M⁺˙). Subsequent fragmentation pathways often involve:

Cleavage of the Ester Bond: A primary fragmentation would be the cleavage of the ester linkage. This could occur in two principal ways:

Loss of the 2-bromophenoxy radical (•O-C₆H₄Br), leading to the formation of a 2-oxo-2H-chromene-3-carbonyl cation.

Loss of the 2-bromophenol (B46759) molecule (HO-C₆H₄Br) through a rearrangement, or cleavage resulting in a fragment ion corresponding to the 2-bromophenyl cation.

Decarbonylation of the Coumarin Ring: A characteristic fragmentation pattern for coumarins is the loss of a carbon monoxide (CO) molecule from the pyrone ring, which can occur from the molecular ion or subsequent fragment ions.

Fragmentation of the Bromophenyl Group: The brominated phenyl ring can undergo fragmentation, including the loss of a bromine radical (•Br) or the entire bromophenyl group.

A hypothetical fragmentation data table is presented below to illustrate the expected ions. It is crucial to note that this table is predictive and not based on experimental results for this compound.

Interactive Data Table: Predicted HRMS Fragmentation Pattern

| Predicted Fragment Ion | Proposed Structure | Predicted m/z |

| [C₁₆H₉BrO₄]⁺˙ | Molecular Ion | 343.9684 / 345.9664 |

| [C₁₀H₅O₃]⁺ | 2-oxo-2H-chromene-3-carbonyl cation | 173.0239 |

| [C₆H₄BrO]⁺˙ | 2-bromophenoxy cation | 170.9472 / 172.9452 |

| [C₆H₄Br]⁺ | Bromophenyl cation | 154.9522 / 156.9502 |

| [C₁₅H₉BrO₃]⁺˙ | [M - CO]⁺˙ | 315.9735 / 317.9715 |

Theoretical and Computational Investigations of 2 Bromophenyl 2 Oxo 2h Chromene 3 Carboxylate

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide insights into the structure, stability, and reactivity of 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

A hypothetical data table for these descriptors for this compound, derived from DFT calculations, would be structured as follows:

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | Calculated Value |

| LUMO Energy | ELUMO | Calculated Value |

| Energy Gap | ΔE | Calculated Value |

| Ionization Potential | I | Calculated Value |

| Electron Affinity | A | Calculated Value |

| Electronegativity | χ | Calculated Value |

| Chemical Hardness | η | Calculated Value |

| Chemical Softness | S | Calculated Value |

| Electrophilicity Index | ω | Calculated Value |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution on a molecule. It helps in identifying the regions that are rich or deficient in electrons, which are crucial for understanding intermolecular interactions and molecular recognition processes, such as ligand-receptor binding.

In an MEP map of this compound:

Red regions would indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue regions would represent areas of low electron density (positive potential), which are prone to nucleophilic attack. These are often located around hydrogen atoms.

Green regions would denote areas of neutral potential.

This visual representation provides critical information about where the molecule is most likely to interact with other molecules, guiding the understanding of its biological activity.

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts provide a detailed picture of the electronic environment of each nucleus. Comparing these predicted shifts with experimental spectra helps in the precise assignment of signals.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) allows for the assignment of characteristic absorption bands in the experimental spectra to specific vibrational modes of the molecule. This serves as a powerful method for structural confirmation.

A table of predicted vs. experimental vibrational frequencies would typically look like this:

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

| C=O stretch (lactone) | Calculated Value | Experimental Value | Description |

| C=O stretch (ester) | Calculated Value | Experimental Value | Description |

| C-Br stretch | Calculated Value | Experimental Value | Description |

| Aromatic C-H stretch | Calculated Value | Experimental Value | Description |

Molecular Modeling: Docking and Dynamics Simulations

Molecular modeling techniques are employed to simulate the interaction of a small molecule (ligand) with a biological target, such as a protein or enzyme, and to study its behavior in a physiological environment.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would involve:

Selection of a Biological Target: Based on the known activities of similar coumarin (B35378) derivatives, a relevant protein target (e.g., a specific enzyme or receptor) would be chosen.

Prediction of Binding Mode: The compound would be docked into the active site of the target protein to predict its binding conformation.

Analysis of Interactions: The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be analyzed.

Estimation of Binding Affinity: The binding energy (often reported in kcal/mol) would be calculated to estimate the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex.

The results of a docking study are typically presented in a table summarizing the interactions:

| Interacting Residue | Type of Interaction | Distance (Å) |

| Amino Acid | Hydrogen Bond | Value |

| Amino Acid | Hydrophobic | Value |

| Amino Acid | Pi-Pi Stacking | Value |

Note: Without a specified biological target and docking studies, this table remains illustrative.

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time in a realistic environment, such as in a solvent like water. An MD simulation of this compound would reveal:

Conformational Flexibility: How the molecule changes its shape over time.

Stability of the Ligand-Receptor Complex: If docked into a protein, MD simulations can assess the stability of the predicted binding pose. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time.

Solvent Effects: How the presence of solvent molecules influences the structure and dynamics of the compound.

By providing a detailed, time-resolved view of the molecule's behavior, MD simulations complement the static picture provided by docking and DFT, offering a more complete understanding of its properties in a biological context.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Theoretical and computational studies are pivotal in modern chemistry for predicting the biological activities and physical properties of novel molecules, thereby guiding synthetic efforts and accelerating discovery. For compounds like this compound, Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) modeling serve as powerful in silico tools. These models establish mathematical relationships between the chemical structure of a compound and its biological activity or physicochemical properties.

Development of Predictive Models for Biological Activities Based on Structural Descriptors

The development of predictive QSAR models is a cornerstone of computational drug design, enabling the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. For the coumarin class of compounds, to which this compound belongs, QSAR studies are frequently employed to forecast their potential pharmacological effects, such as anti-inflammatory, antioxidant, and antimicrobial activities researchgate.netnih.govresearchgate.net.

The process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional, topological, electrostatic, or quantum-chemical. Quantum-chemical descriptors, often derived from methods like Density Functional Theory (DFT), are particularly informative. nih.govufv.br Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability, while the individual orbital energies relate to electron-donating and accepting capabilities, respectively researchgate.netnih.gov.

Once a set of descriptors is calculated for a series of related coumarin derivatives with known biological activities, statistical methods are used to build a predictive model. Genetic Function Algorithm (GFA) is one such method used to select the most relevant descriptors and generate a robust model ufv.br. The resulting QSAR equation can then be used to predict the activity of new, untested compounds like this compound based solely on its calculated descriptors. For instance, in silico predictions for other coumarin derivatives have revealed that the nature and position of substituent groups have a significant influence on the predicted bioactivity scores for antioxidant and anti-inflammatory potential researchgate.netnih.gov.

Table 1: Common Structural Descriptors in QSAR Models for Coumarin Derivatives

| Descriptor | Significance in Predictive Modeling |

|---|---|

| HOMO Energy | Relates to the molecule's capacity to donate electrons; important for antioxidant activity. |

| LUMO Energy | Relates to the molecule's capacity to accept electrons; influences reactivity. |

| HOMO-LUMO Gap | Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions, identifying sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.gov |

| Dipole Moment | Measures the polarity of the molecule, which affects solubility and binding interactions. |

| LogP | The logarithm of the partition coefficient, indicating the lipophilicity of the molecule. |

Exploration of Physicochemical Properties Relevant to Potential Applications (e.g., optoelectronic behavior)

Structure-Property Relationship (SPR) modeling focuses on correlating a molecule's structural features with its physical and chemical properties. For coumarin derivatives, there is significant interest in their optoelectronic properties, as they are widely used as fluorescent probes, sensors, and laser dyes nih.gov. The specific arrangement of atoms and functional groups in this compound dictates its potential in these areas.

The core 2-oxo-2H-chromene (coumarin) nucleus is a versatile scaffold whose electronic properties can be fine-tuned by substituents. The introduction of an ethoxycarbonyl group at the 3-position, similar to the ester linkage in the title compound, has been shown to enhance the intramolecular charge transfer (ICT) character of the molecule . This perturbation of the aromatic system can lead to changes in the absorption and emission spectra, which is a key aspect of optoelectronic behavior .

Table 2: Physicochemical Properties and Structural Influences in Coumarin Esters

| Property | Structural Influence | Potential Application |

|---|---|---|

| Absorption Maximum (λ_max) | Influenced by substituent-induced intramolecular charge transfer (ICT). Electron-withdrawing groups can cause a bathochromic (red) shift. | Dyes, Photosensitizers |

| Fluorescence Emission | Dependent on the rigidity of the molecular structure and the nature of substituents on the coumarin ring. | Fluorescent Probes, Laser Dyes nih.gov |

| Crystal Packing | Governed by intermolecular forces such as C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov | Organic Electronics, Liquid Crystals |

| Dihedral Angle | The angle between the coumarin and phenyl rings affects molecular planarity and solid-state packing. nih.gov | Materials Science |

Investigation of Biological and Biochemical Activities of 2 Bromophenyl 2 Oxo 2h Chromene 3 Carboxylate Preclinical Focus

Cellular Assays and In Vitro Efficacy Studies in Model Systems

Anti-proliferative Effects in Cancer Cell Lines and Mechanisms of Cell Death (e.g., Apoptosis, Necrosis)

The evaluation of anti-proliferative effects is a primary step in the discovery of new anticancer agents. Various derivatives of the coumarin-3-carboxylate and coumarin-3-carboxamide scaffold have demonstrated cytotoxic and anti-proliferative activities against a range of human cancer cell lines. For instance, certain synthetic coumarin (B35378) derivatives have been shown to inhibit the growth of breast cancer (MCF-7, MDA-MB-231), non-small cell lung cancer (A549, NCI-H460), and liver cancer (HepG2) cell lines.

The mechanisms underlying these anti-proliferative effects often involve the induction of programmed cell death, or apoptosis. Studies on related coumarin compounds have indicated that they can trigger apoptotic pathways, characterized by events such as cell cycle arrest and the activation of caspases.

However, based on a comprehensive review of the available scientific literature, no specific studies detailing the anti-proliferative effects of 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate on cancer cell lines have been published. Consequently, there is no specific data available regarding its potential mechanisms of inducing cell death, such as apoptosis or necrosis.

Anti-inflammatory Activity in Cell-based Inflammation Models

Inflammation is a key pathological process in a multitude of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Coumarins and their derivatives have been widely investigated for their anti-inflammatory potential. The anti-inflammatory effects of these compounds are believed to be mediated through various mechanisms, including the inhibition of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases, and the modulation of pro-inflammatory signaling pathways, such as those involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).

Despite the known anti-inflammatory potential of the broader coumarin class, there is currently no published research specifically investigating the anti-inflammatory activity of This compound in cell-based inflammation models.

Antioxidant Activity in Cellular Oxidative Stress Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of the body, is implicated in the pathogenesis of numerous diseases. Many natural and synthetic coumarin derivatives have been identified as potent antioxidants. Their antioxidant activity is often attributed to their ability to scavenge free radicals and to chelate metal ions, thereby protecting cells from oxidative damage. Studies on various coumarin-3-carboxylate derivatives have demonstrated their capacity to reduce oxidative stress in cellular models.

A review of the scientific literature indicates that no studies have been specifically conducted to evaluate the antioxidant activity of This compound in cellular oxidative stress models. Therefore, no data is available on its potential to mitigate oxidative damage in cells.

Antimicrobial and Antifungal Activities in Pathogen Culture Systems

The emergence of multidrug-resistant pathogens necessitates the continuous search for new antimicrobial and antifungal agents. The coumarin nucleus is a recognized pharmacophore in the design of compounds with antimicrobial properties. For example, coumarin-3-carboxylic acid has been shown to possess antibacterial activity against various plant pathogens. While some studies have explored the antimicrobial and antifungal activities of compounds containing a 2-bromophenyl moiety, these compounds are structurally distinct from the target compound of this article.

There are no specific studies in the available scientific literature that report on the antimicrobial or antifungal activities of This compound against any pathogenic culture systems.

Modulation of Specific Intracellular Signaling Pathways and Gene Expression Profiles

Understanding how a compound interacts with cellular machinery at the molecular level is key to elucidating its mechanism of action. Bioactive compounds can exert their effects by modulating specific intracellular signaling pathways and altering gene expression profiles. For instance, some complex coumarin derivatives have been shown to induce apoptosis in cancer cells through the inhibition of critical signaling pathways like the PI3K-AKT-mTOR pathway. Other coumarins have been found to modulate inflammatory responses by affecting the NF-κB and TLR4/MyD88 signaling pathways.

A thorough search of published scientific research reveals no studies that have investigated the effects of This compound on any specific intracellular signaling pathways or its impact on gene expression profiles.

In Vivo Efficacy Studies in Relevant Animal Models (Mechanistic and Efficacy Focus, Excluding Toxicity/Safety)

In vivo studies in animal models are a critical step in the preclinical evaluation of a compound, providing insights into its efficacy and mechanism of action in a whole-organism context.

Efficacy in Specific Biological Processes (e.g., reduction of tumor growth in xenograft models)

There is no publicly available research data demonstrating the efficacy of this compound in specific biological processes, such as the reduction of tumor growth in xenograft models. Preclinical studies that would provide quantitative data on its potential anti-cancer effects in vivo have not been found. Consequently, no data tables can be generated to illustrate its efficacy in this context.

Target Engagement and Biomarker Analysis in Animal Tissues

Similarly, there is a lack of information regarding the target engagement and biomarker analysis of this compound in animal tissues. Research that would identify the specific molecular targets of this compound within a biological system, and any subsequent changes in biomarkers, is not present in the available literature. This prevents any detailed discussion or data presentation on its mechanism of action at the tissue level in preclinical models.

While research exists for structurally similar coumarin derivatives, the strict focus on this compound as per the user's request means that data from these related but distinct molecules cannot be substituted. The unique biological and biochemical properties of a compound are highly dependent on its precise chemical structure, and therefore, extrapolation of data from other molecules would be scientifically inaccurate.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Bromophenyl 2 Oxo 2h Chromene 3 Carboxylate Analogues

Systematic Investigation of Substituent Effects on Biological Activity

Investigations into coumarin (B35378) derivatives have consistently demonstrated that the type, position, and orientation of substituents on the core structure profoundly dictate their biological profiles. chim.it The biological activities of coumarins are diverse, encompassing anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, among others. nih.govnih.govmdpi.com The introduction of different functional groups can enhance a specific activity, modulate selectivity, or alter pharmacokinetic properties.

The phenyl moiety of 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate is a prime site for modification to tune biological activity. The presence and position of substituents on this ring can significantly alter the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. nih.gov The introduction of halogen atoms like bromine, chlorine, or fluorine can increase lipophilicity, which may improve membrane permeability. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity to biological macromolecules. nih.gov Studies on various halogenated coumarins have reported significant antimicrobial and antiproliferative activities. nih.govresearchgate.net For instance, research on a series of 6- and 6,8-halogenated coumarins highlighted their potential as antiproliferative agents against various tumor cell lines. nih.gov

Beyond halogens, other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the N-phenyl substituent of related 3-carboxamido coumarins have been shown to modulate activity. For example, in a study of coumarin derivatives as monoamine oxidase B (MAO-B) inhibitors, compounds with an electron-withdrawing methanesulfonyl group on the phenyl ring exhibited exceptionally high potency and selectivity. mdpi.com Conversely, the introduction of EDGs can also be beneficial depending on the target. The precise effect is highly dependent on the specific biological target and its binding site characteristics.

Table 1: Effect of Phenyl Moiety Substitution on Biological Activity of Coumarin Analogues

| Substituent Type | Position on Phenyl Ring | Observed Effect on Biological Activity | Potential Rationale |

|---|---|---|---|

| Halogen (e.g., Br, Cl) | Various | Enhanced antiproliferative and antimicrobial activity. nih.govresearchgate.net | Increased lipophilicity, potential for halogen bonding, altered electronic properties. nih.gov |

| Electron-Withdrawing Group (EWG) | Para-position | Improved potency for specific targets (e.g., MAO-B inhibition). mdpi.com | Favorable electronic interactions with the active site. |

| Electron-Donating Group (EDG) | Various | Activity is target-dependent; can either increase or decrease efficacy. | Alters electron density and steric profile, influencing binding. |

The chromene (coumarin) core is another critical region for structural modification. The C-3, C-4, and C-7 positions are frequently targeted for functionalization to enhance biological activity. nih.gov The planar nature of the bicyclic coumarin ring facilitates interactions with biomacromolecules like DNA and enzyme active sites. nih.gov

Modifications at the C-3 position, where the carboxylate group is located in the parent compound, are common. Converting the ester to an amide (carboxamide) can introduce new hydrogen bonding capabilities and has been explored for developing inhibitors of enzymes like carbonic anhydrase and MAO-B. mdpi.comnih.gov

Substitutions at the C-4 position can also have a significant impact. Introducing aryl groups at this position has led to the development of 4-aryl-4H-chromenes with notable pharmacological activities. nih.gov The presence of a hydroxyl group at C-4, as seen in the anticoagulant drug warfarin, is a well-known modification that imparts specific biological functions. nih.gov

Furthermore, placing electron-donating groups, such as amino or hydroxyl moieties, at the C-7 position is a widely used strategy, particularly for enhancing fluorescence properties, but it can also influence biological outcomes. SAR studies on antifungal coumarin derivatives have shown that O-substitutions on the coumarin ring are essential for activity. mdpi.com

Role of Stereochemistry and Conformational Preferences in Biological Efficacy

The three-dimensional arrangement of a molecule is paramount to its interaction with chiral biological targets like enzymes and receptors. For this compound, the key conformational feature is the relative orientation of the coumarin ring system and the 2-bromophenyl group, defined by the dihedral angle between them.

Studies on related 2-oxo-2H-chromene-3-carboxylate derivatives show that this dihedral angle can vary significantly depending on the substituent on the phenyl ring, ranging from approximately 21° to 63°. nih.gov This conformational flexibility allows the molecule to adopt different spatial arrangements, which can be critical for fitting into a specific binding pocket. The rotational freedom of the carboxylate group allows for different conformations, such as s-cis and s-trans, which can also influence biological activity. researchgate.net A change in stereochemistry or preferred conformation can lead to a dramatic loss or gain of activity, underscoring the importance of 3D structure in drug design.

Development of Predictive SAR Models for Optimized Biological Profiles

To navigate the vast chemical space of possible analogues and to rationalize experimental findings, computational methods are employed to develop predictive SAR models. Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.

For coumarin derivatives, 3D-QSAR and pharmacophore modeling have been successfully used. mdpi.com These models help to identify the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, electrostatic fields) that are essential for a desired biological effect. For instance, a 3D-QSAR study on coumarin-based acetylcholinesterase inhibitors identified the crucial steric and electrostatic fields necessary for potent activity, guiding the design of new, more effective molecules. mdpi.com Similarly, SAR studies on antifungal coumarins, supported by density functional theory (DFT) calculations, have confirmed that electronic properties, such as the density of the Lowest Unoccupied Molecular Orbital (LUMO), correlate with antifungal activity. mdpi.com Such predictive models are invaluable for prioritizing the synthesis of new analogues with potentially improved biological profiles, thereby saving time and resources.

Structure-Property Relationships for Non-Biological Applications (e.g., Fluorescent Probes, Chemical Sensors, Laser Dyes)

Beyond their biological roles, coumarin derivatives are renowned for their unique photophysical properties, making them excellent candidates for various non-biological applications. nih.govresearchgate.net The relationship between the molecular structure and these optical properties (SPR) is well-studied.

The fundamental principle governing the fluorescence of many coumarin derivatives is an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. nih.gov The efficiency and wavelength of this fluorescence can be finely tuned by chemical modifications:

Electron-Donating Groups (EDGs): Introducing EDGs, such as amino (-NH2) or hydroxyl (-OH) groups, at the C-7 position significantly enhances fluorescence quantum yield and shifts the emission to longer wavelengths (a bathochromic shift). nih.gov

Electron-Withdrawing Groups (EWRs): Placing EWGs, like cyano (-CN) or carboxyl (-COOR) groups, at the C-3 or C-4 position further promotes the ICT process, resulting in a redshift of both absorption and emission spectra. nih.gov

This tunability makes coumarin derivatives highly versatile. By carefully selecting substituents, they can be engineered as:

Fluorescent Probes and Chemical Sensors: The fluorescence of certain coumarins is highly sensitive to the local environment, including polarity and viscosity. nih.gov This sensitivity allows them to be used as probes to report on the properties of heterogeneous systems like micelles or to detect specific analytes and metal ions. researchgate.netnih.gov

Laser Dyes: The high fluorescence efficiency of some coumarins makes them suitable for use as gain media in dye lasers. nih.govtubitak.gov.trresearchgate.net Structural engineering can optimize their performance by increasing fluorescence rates and reducing energy losses to non-emissive triplet states. nih.govtubitak.gov.tr

Table 2: Structure-Property Relationship (SPR) for Non-Biological Applications of Coumarin Derivatives

| Structural Modification | Effect on Photophysical Property | Resulting Application |

|---|---|---|

| Electron-Donating Group (EDG) at C-7 | Enhanced fluorescence quantum yield; Bathochromic (red) shift in emission. nih.gov | Brighter fluorescent probes, laser dyes. nih.govnih.gov |

| Electron-Withdrawing Group (EWG) at C-3/C-4 | Bathochromic (red) shift in absorption and emission. nih.gov | Tuning of emission color for multicolor imaging and sensing. researchgate.net |

| Extension of π-conjugation system | Significant redshift into the deep-red/NIR region. nih.gov | Bioimaging probes with deeper tissue penetration. nih.gov |

| Rigidification of the molecular structure | Reduced non-radiative decay, leading to higher quantum yields. researchgate.net | More efficient and stable fluorescent materials and laser dyes. tubitak.gov.tr |

Mechanistic Elucidation of 2 Bromophenyl 2 Oxo 2h Chromene 3 Carboxylate S Biological Actions

Molecular Probing Techniques for Target Identification and Validation

There is no specific information available in the reviewed literature regarding the use of molecular probing techniques to identify and validate the biological targets of 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate.

Biochemical Pathway Analysis and Network Perturbation Studies

Detailed analyses of the biochemical pathways and network perturbations specifically caused by this compound have not been reported.

Proteomic and Metabolomic Approaches to Identify Affected Biological Systems

Comprehensive proteomic and metabolomic studies to map the global changes in protein and metabolite levels in response to treatment with this compound are not yet available.

Genetic Manipulation Studies (e.g., Gene Knockout/Knockdown) to Confirm Target Involvement in Cellular Responses

There is no evidence of genetic manipulation studies, such as gene knockout or knockdown experiments, being conducted to confirm the involvement of specific targets in the cellular responses to this compound.

Future Research Directions and Potential Applications for 2 Bromophenyl 2 Oxo 2h Chromene 3 Carboxylate

Development as a Chemical Probe for Fundamental Biological Research

The inherent biological activity of the chromene nucleus, coupled with the functionalities of 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate, positions it as a candidate for development into a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the coumarin (B35378) core of the target molecule is a well-established fluorophore. This intrinsic fluorescence is a critical feature for a chemical probe, enabling the visualization and tracking of molecular interactions within a cellular context.

The development of this compound as a chemical probe could involve its use in fluorescence microscopy to investigate cellular processes. The bromo-phenyl substituent offers a site for further chemical modification, allowing for the attachment of specific targeting moieties. This would enable the probe to selectively bind to particular proteins or cellular components, thereby illuminating their function and localization. The reactivity of the ester linkage could also be exploited for the design of activity-based probes that covalently bind to the active sites of specific enzymes, providing a powerful tool for studying enzyme function and inhibition.

Role as a Lead Compound for Further Medicinal Chemistry Optimization (Preclinical)

Chromene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netsemanticscholar.org The structure of this compound incorporates several features that are common in bioactive molecules, making it a promising lead compound for preclinical medicinal chemistry optimization.

The 2-oxo-2H-chromene (coumarin) core is a privileged scaffold in drug discovery. nih.gov The presence of a bromine atom on the phenyl ring is of particular interest, as halogens can enhance binding affinity to target proteins through halogen bonding and can also improve pharmacokinetic properties. The ester linkage provides a handle for creating a library of analogs with varying steric and electronic properties to probe structure-activity relationships (SAR).

Future preclinical research would focus on synthesizing a series of derivatives by modifying the phenyl ring with different substituents and altering the ester group to amides or other bioisosteres. These new compounds would then be screened against a panel of biological targets to identify potential therapeutic applications. For instance, given the known anticancer properties of many chromene derivatives, these new molecules could be evaluated for their cytotoxicity against various cancer cell lines. nih.govbenthamdirect.com

Table 1: Potential Preclinical Research on this compound Derivatives

| Research Area | Investigated Derivatives | Potential Biological Targets |

| Anticancer | Analogs with varied phenyl substituents | Kinases, Tubulin, Apoptosis-related proteins |

| Anti-inflammatory | Amide and other ester bioisosteres | Cyclooxygenases (COX), Lipoxygenases (LOX) |

| Antimicrobial | Derivatives with cationic groups | Bacterial cell wall synthesis enzymes |

Potential in Materials Science and Optoelectronics (e.g., as fluorescent materials, liquid crystals)

The coumarin nucleus is renowned for its fluorescent properties, making coumarin derivatives valuable in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The photophysical properties of this compound are expected to be influenced by the nature of the aryl ester group.

Research in this area would involve a detailed investigation of the photophysical properties of the title compound and its derivatives, including absorption and emission spectra, quantum yields, and fluorescence lifetimes. The introduction of different substituents on the phenyl ring could be used to tune the emission color and efficiency. The potential for these compounds to exhibit liquid crystalline behavior could also be explored, which would open up applications in display technologies. The rigid, planar structure of the chromene core, combined with the flexible ester linkage, are features that can promote the formation of liquid crystalline phases.

Exploration of Novel Synthetic Methodologies for Related Chromene Scaffolds

The synthesis of the chromene scaffold is a well-established area of organic chemistry, with numerous methods available. rsc.org However, the development of more efficient, sustainable, and versatile synthetic routes remains an active area of research. The synthesis of aryl 2-oxo-2H-chromene-3-carboxylates can be achieved through the reaction of 2-hydroxybenzaldehydes with malonic acid monoesters or via the esterification of 2-oxo-2H-chromene-3-carboxylic acid.

Future research could focus on developing novel catalytic systems for the synthesis of this compound and related compounds. This could include the use of transition metal catalysts or organocatalysts to achieve higher yields, milder reaction conditions, and greater functional group tolerance. The development of one-pot, multi-component reactions for the direct synthesis of these complex molecules from simple starting materials would also be a significant advancement. rsc.org

Integration with Advanced Technologies (e.g., Nanotechnology for targeted delivery systems, excluding clinical human trial data)

Nanotechnology offers exciting opportunities for enhancing the therapeutic potential of bioactive molecules. Chromene derivatives, including this compound, could be integrated with nanomaterials to create advanced drug delivery systems. Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and bioavailability.

Furthermore, the surface of these nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides, to enable the specific delivery of the chromene derivative to diseased cells or tissues. This targeted approach would minimize off-target effects and enhance the therapeutic efficacy of the compound. The fluorescent properties of the chromene core could also be utilized for theranostic applications, where the nanoparticle serves as both a therapeutic agent and an imaging probe to monitor the drug's distribution and efficacy in preclinical models.

Challenges and Opportunities in the Broader Field of Chromene Derivative Research

The field of chromene derivative research is vibrant and full of potential, but it also faces several challenges. One of the primary challenges is overcoming drug resistance, particularly in the context of anticancer and antimicrobial therapies. The development of novel chromene derivatives with new mechanisms of action is crucial to address this issue.

Another challenge lies in translating the promising in vitro activities of many chromene derivatives into in vivo efficacy. Issues related to poor solubility, metabolic instability, and off-target toxicity often hinder the clinical development of these compounds. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of chromene derivatives through rational drug design and advanced formulation strategies.

Despite these challenges, the opportunities in chromene research are vast. The structural diversity of the chromene scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. The continued development of novel synthetic methodologies will facilitate the synthesis of increasingly complex and sophisticated chromene derivatives. Furthermore, the integration of chromene chemistry with other disciplines, such as nanotechnology and chemical biology, will undoubtedly lead to new and exciting discoveries and applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-bromophenyl 2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via esterification of 2-oxo-2H-chromene-3-carboxylic acid derivatives with 2-bromophenol. A common approach involves using potassium carbonate as a base and dry N,N-dimethylformamide (DMF) as a solvent to deprotonate the phenolic hydroxyl group, followed by nucleophilic acyl substitution . Reaction optimization includes monitoring temperature (50–80°C), stoichiometry (1:1.2 molar ratio of acid to phenol), and purification via recrystallization from acetone to obtain high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm the ester linkage and aromatic substitution pattern .

- Single-crystal X-ray diffraction (SC-XRD) : For resolving molecular geometry and confirming the planar chromene core. Data collection at low temperatures (e.g., 135 K) improves resolution, with refinement using SHELXL software (R factor < 0.05) .

- Powder XRD : To verify phase purity by matching experimental and calculated patterns .

Q. What are the critical structural features of this compound revealed by crystallography?

- Methodological Answer : The chromene ring is nearly planar (RMSD < 0.012 Å), with the 2-bromophenyl group forming a dihedral angle of ~48° with the chromene core. The ester linkage (C=O) participates in C–H⋯O hydrogen bonds, influencing crystal packing. Methoxy or bromine substituents introduce steric effects, altering torsion angles (e.g., C–O–C–C torsion ~10°) .

Advanced Research Questions

Q. How can computational methods elucidate intermolecular interactions in this compound crystals?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H⋯O, H⋯Br) and π-π interactions. For chromene derivatives, H⋯O interactions often dominate (>25% of surface contacts) .

- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., C(9) chains via C–H⋯O interactions) to map supramolecular architecture .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer :

- Variable-Temperature XRD : Identifies phase transitions or thermal expansion effects.

- Hirshfeld Surface Comparison : Highlights polymorph-specific interactions (e.g., Br⋯Br vs. H⋯O dominance) .

- Energy Framework Analysis : Computes lattice energy differences to determine thermodynamic stability .

Q. How should anti-inflammatory activity assays be designed for this compound derivatives?

- Methodological Answer :

- In Vitro Models : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA .

- Dose-Response Studies : Test derivatives at 10–100 μM, with IC50 calculations against cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing bromine) with activity trends .

Q. What experimental and theoretical approaches validate hydrogen bonding’s role in stabilizing the crystal lattice?

- Methodological Answer :

- Temperature-Dependent IR Spectroscopy : Detects shifts in C=O or O–H stretches indicative of hydrogen-bond strength .

- Topological Analysis (AIM) : Uses quantum theory of atoms in molecules (QTAIM) to classify interaction critical points .

- Molecular Dynamics Simulations : Models thermal displacement parameters (B factors) to assess dynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.